molecular formula C18H22Cl4N4 B570682 L-745,870 Trihydrochloride CAS No. 866021-03-6

L-745,870 Trihydrochloride

Cat. No.: B570682
CAS No.: 866021-03-6
M. Wt: 436.2 g/mol
InChI Key: KJSOYZLYCFYXFC-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

L-745,870 Trihydrochloride interacts with its targets by binding to the D4 receptors with high affinity . It shows weaker affinity for D2 and D3 receptors .

Biochemical Pathways

The D4 receptors, to which this compound binds, are involved in several biochemical pathways. These pathways include the inhibition of adenylate cyclase activity, inhibition of Ca2+ currents, and stimulation of extracellular acidification .

Pharmacokinetics

It is known to be brain-penetrant and orally active , suggesting good bioavailability.

Result of Action

This compound inhibits cell death and shows neuroprotective effects . Despite its promising in vitro activity, it was found to be ineffective as an antipsychotic in humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt is also worth noting that this compound is brain-penetrant , suggesting it can cross the blood-brain barrier, an important factor in the drug’s environment of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-745,870 trihydrochloride involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-745,870 trihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

L-745,870 trihydrochloride has been widely used in scientific research due to its high selectivity and potency as a dopamine D4 receptor antagonist. Some of its key applications include:

Properties

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSOYZLYCFYXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866021-03-6
Record name L-745870 trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-745870 TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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